1-(2-Chloroethyl)piperidine

Organic Synthesis Alkylation Nucleophilicity

1-(2-Chloroethyl)piperidine (CAS 1932-03-2) is a haloalkylamine and cyclic tertiary amine belonging to the piperidine family, with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol. It is a colorless to pale yellow liquid with a pungent odor, exhibiting a density of 1.008±0.06 g/cm³ and a boiling point of 47°C at 1 Torr.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 1932-03-2
Cat. No. B1294334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)piperidine
CAS1932-03-2
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCl
InChIInChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2
InChIKeyWNRWEBKEQARBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)piperidine (CAS 1932-03-2): Baseline Overview for Research and Industrial Procurement


1-(2-Chloroethyl)piperidine (CAS 1932-03-2) is a haloalkylamine and cyclic tertiary amine belonging to the piperidine family, with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol [1]. It is a colorless to pale yellow liquid with a pungent odor, exhibiting a density of 1.008±0.06 g/cm³ and a boiling point of 47°C at 1 Torr . This compound is primarily recognized as a versatile alkylating agent and a crucial synthetic intermediate in the production of active pharmaceutical ingredients (APIs) and specialty chemicals [2].

Why 1-(2-Chloroethyl)piperidine (CAS 1932-03-2) Cannot Be Generically Substituted in Critical Applications


Generic substitution with seemingly analogous chloroethylamines or other piperidine derivatives is not feasible due to the unique combination of the piperidine ring and the 2-chloroethyl side chain. This specific structure dictates both its reactivity profile as an alkylating agent and its steric and electronic properties in subsequent reactions . For instance, the piperidine ring, being a cyclic amine, imparts greater nucleophilicity compared to simple dialkyl amines due to reduced steric hindrance, which directly influences the efficiency and selectivity of alkylation steps in complex syntheses [1]. Furthermore, the hydrochloride salt form (CAS 2008-75-5) offers enhanced stability and solubility, which is critical for reproducible process chemistry in pharmaceutical manufacturing . Substituting with a free base, a different salt, or an alternative cyclic amine (e.g., pyrrolidine or morpholine) would alter reaction kinetics, yields, and impurity profiles, potentially derailing established, validated synthetic routes for regulated APIs [2].

Quantitative Evidence Guide for Selecting 1-(2-Chloroethyl)piperidine (CAS 1932-03-2)


Enhanced Nucleophilicity of Cyclic Amine in Alkylation Reactions

The piperidine moiety in 1-(2-chloroethyl)piperidine is a cyclic amine, which is more nucleophilic than acyclic dialkyl amines due to reduced steric hindrance. This structural feature enhances its reactivity in SN2 alkylation reactions compared to acyclic analogs like diethylamine. [1]

Organic Synthesis Alkylation Nucleophilicity

Established Use in Synthesizing a Radiolabeled Selective Estrogen Receptor Modulator (SERM)

1-(2-Chloroethyl)piperidine is a critical intermediate in the reported synthesis of radiolabeled raloxifene, a selective estrogen receptor modulator (SERM). This specific application distinguishes it from other chloroethylamines that are not suitable for introducing the necessary piperidinoethoxy moiety under the required reaction conditions. [1]

Radiochemistry Pharmaceutical Synthesis SERM

Key Intermediate in the Synthesis of the Antitussive Agent Nepinalone

1-(2-Chloroethyl)piperidine serves as a key alkylating agent in the synthesis of Nepinalone, a cough suppressant. Its specific structure is required to install the piperidinoethyl side chain onto the tetralone core. [1]

Pharmaceutical Synthesis Drug Intermediates Antitussive

Reported Antimicrobial and Efflux Pump Inhibitory Activity

1-(2-Chloroethyl)piperidine and its hydrochloride salt have been reported to exhibit antimicrobial activity and the ability to inhibit bacterial efflux pumps. While specific quantitative comparisons are not available in the provided data, this reported activity distinguishes it from simple chloroethylamines that lack the piperidine pharmacophore. [1]

Antimicrobial Research Efflux Pump Inhibition Drug Discovery

Defined Application Scenarios for 1-(2-Chloroethyl)piperidine (CAS 1932-03-2) Based on Quantitative Evidence


Synthesis of Radiolabeled Raloxifene for Estrogen Receptor Studies

Procurement is justified for radiochemistry labs synthesizing tritiated raloxifene, as 1-(2-chloroethyl)piperidine is a required intermediate in the established, peer-reviewed synthetic route. Its specific reactivity facilitates the alkylation step necessary to build the piperidinoethoxy side chain of the final radioligand. [1]

Manufacturing the Antitussive API Nepinalone and its Analogs

This compound is a critical starting material or intermediate in the synthesis of Nepinalone. Industrial procurement for API manufacturing or research on related analogs is directly supported by its documented role in the base-catalyzed alkylation of 1-methyl-2-tetralone, a key step in the production of this specific drug. [2]

Developing Enamine-Based Alkylation Methodologies

Researchers focused on optimizing enamine alkylation reactions should prioritize 1-(2-chloroethyl)piperidine over acyclic dialkylamines. The cyclic nature of the piperidine ring confers enhanced nucleophilicity due to reduced steric hindrance, a property that can lead to improved reaction rates and yields in the formation of complex alkylated products. [3]

Exploring Piperidine-Based Antimicrobials and Efflux Pump Inhibitors

For medicinal chemistry programs investigating novel antimicrobial agents, 1-(2-chloroethyl)piperidine offers a scaffold with reported dual functionality: antimicrobial activity and efflux pump inhibition. This differentiates it from simple alkylating agents and provides a rational starting point for lead optimization in combating drug-resistant bacterial infections. [4]

Technical Documentation Hub

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